molecular formula C14H17N3O4 B2803063 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 1798618-99-1

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2803063
CAS No.: 1798618-99-1
M. Wt: 291.307
InChI Key: KYKALNUUGJVVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a hydroxy group, a pyridinone moiety, and an isoxazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Intermediate: This step involves the reaction of a suitable pyridine derivative with an oxidizing agent to form the pyridinone moiety.

    Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Construction of the Isoxazole Ring: The isoxazole ring is synthesized via a cyclization reaction, typically involving the condensation of a nitrile oxide with an alkene.

    Coupling Reactions: The final step involves coupling the pyridinone intermediate with the isoxazole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The pyridinone moiety can be reduced to a dihydropyridine derivative.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the pyridinone moiety produces a dihydropyridine.

Scientific Research Applications

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The hydroxy group and pyridinone moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The isoxazole ring may interact with hydrophobic pockets in proteins, affecting their function. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide: shares similarities with other compounds containing pyridinone and isoxazole moieties, such as:

Uniqueness

The unique combination of functional groups in this compound distinguishes it from similar compounds. Its specific structural arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-9-13(10(2)21-16-9)14(20)15-7-11(18)8-17-6-4-3-5-12(17)19/h3-6,11,18H,7-8H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKALNUUGJVVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC(CN2C=CC=CC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.